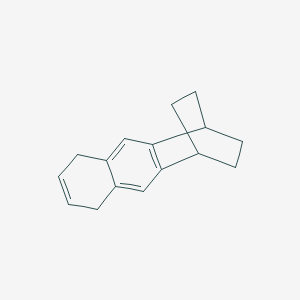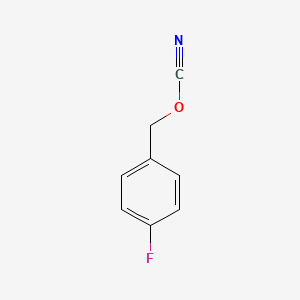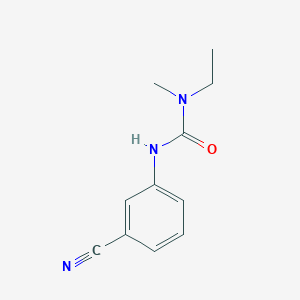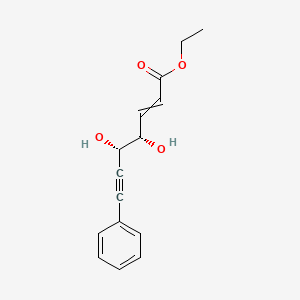
1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon compound It is characterized by its unique structure, which includes a fused ring system that combines elements of both cyclohexane and anthracene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature conditions in the presence of a suitable catalyst. This process reduces the aromatic rings of anthracene to form the hexahydro derivative.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of partially hydrogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene involves its interaction with molecular targets through its polycyclic structure. This interaction can influence various biochemical pathways, depending on the specific application and context. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different fields.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-Hexahydroanthracene: Similar in structure but lacks the ethano bridge.
1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo-exo-5,8-dimethanonaphthalene: Contains additional chlorine atoms and a different ring structure.
Uniqueness: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is unique due to its specific fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
918947-48-5 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,6,9-tetraene |
InChI |
InChI=1S/C16H18/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-2,9-12H,3-8H2 |
Clé InChI |
YDSIOUFYWZVOAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C3=C2C=C4CC=CCC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)
![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)



![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)

